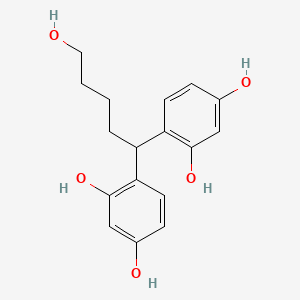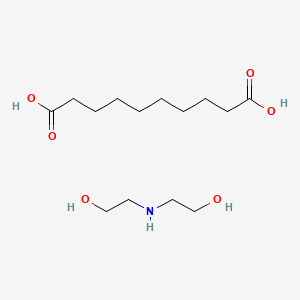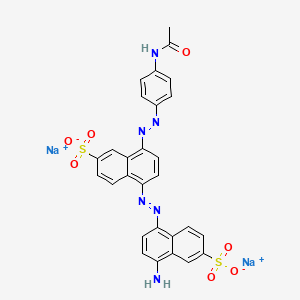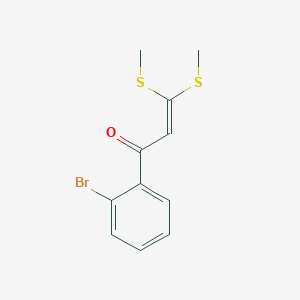
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is an organoaluminum compound. Organoaluminum compounds are widely used in organic synthesis and industrial applications due to their unique reactivity and ability to form stable complexes with various ligands. This particular compound features a central aluminum atom coordinated to a (3Z)-6-methyl-3-hepten-1-olato ligand and two 2-methylpropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- typically involves the reaction of aluminum alkyls with the corresponding alcohol. For instance, the reaction of triisobutylaluminum with (3Z)-6-methyl-3-hepten-1-ol under controlled conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or hydroxides.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ligands attached to the aluminum atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of Lewis bases or other coordinating ligands.
Major Products Formed
Oxidation: Aluminum oxides or hydroxides.
Reduction: Reduced organic compounds such as alcohols or amines.
Substitution: New organoaluminum compounds with different ligands.
Aplicaciones Científicas De Investigación
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- involves the coordination of the aluminum atom with various substrates. The aluminum center can act as a Lewis acid, facilitating the activation of electrophiles and nucleophiles in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Triisobutylaluminum: A similar organoaluminum compound with three isobutyl groups.
Diisobutylaluminum hydride (DIBAL): A reducing agent used in organic synthesis.
Aluminum isopropoxide: Used as a catalyst and reagent in organic synthesis.
Uniqueness
Aluminum, ((3Z)-6-methyl-3-hepten-1-olato)bis(2-methylpropyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions
Propiedades
Número CAS |
68892-19-3 |
|---|---|
Fórmula molecular |
C16H33AlO |
Peso molecular |
268.41 g/mol |
Nombre IUPAC |
[(Z)-6-methylhept-3-enoxy]-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-8(2)6-4-3-5-7-9;2*1-4(2)3;/h3-4,8H,5-7H2,1-2H3;2*4H,1H2,2-3H3;/q-1;;;+1/b4-3-;;; |
Clave InChI |
VEPXDOWYZYVTMC-FGSKAQBVSA-N |
SMILES isomérico |
CC(C)C/C=C\CCO[Al](CC(C)C)CC(C)C |
SMILES canónico |
CC(C)CC=CCCO[Al](CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


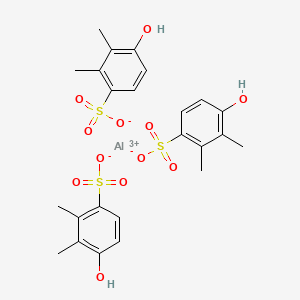
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
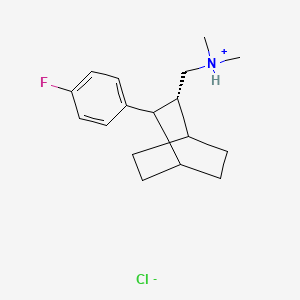
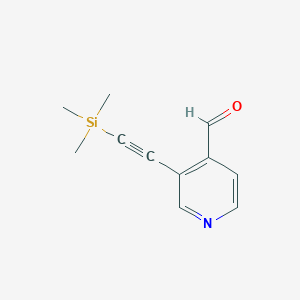
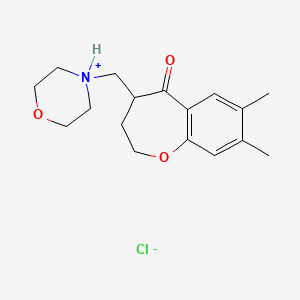
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)


